molecular formula C17H19N3O4 B13220414 1-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid

1-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid

Cat. No.: B13220414
M. Wt: 329.35 g/mol
InChI Key: UKXRCJGABBGMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid is a chemical compound of significant interest in medicinal and organic chemistry research. It features a piperidine ring, a common motif in pharmaceuticals, protected by a benzyloxycarbonyl (Cbz) group, alongside a pyrazole-4-carboxylic acid functionality . This specific molecular architecture, particularly the fusion of pyrazole and piperidine subunits, is actively investigated in drug discovery. Recent scientific literature highlights that structurally related pyrazolo piperidine carboxylic acids are being explored as novel activators of soluble guanylate cyclase (sGC), a key therapeutic target for cardiovascular and renal diseases . Compounds in this class have shown potential for the treatment of conditions such as heart failure, hypertension, chronic kidney disease, and diabetic kidney disease . The presence of both the Cbz-protected piperidine and the carboxylic acid group on the pyrazole ring makes this molecule a versatile intermediate or building block for the synthesis of more complex molecules . Researchers utilize such compounds in the design and development of new therapeutic agents, leveraging the pyrazole nucleus which is known to possess diverse pharmacological activities . This product is intended for research purposes as a chemical reference standard or a synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions. Refer to the safety data sheet for comprehensive handling and hazard information.

Properties

Molecular Formula

C17H19N3O4

Molecular Weight

329.35 g/mol

IUPAC Name

1-(1-phenylmethoxycarbonylpiperidin-3-yl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C17H19N3O4/c21-16(22)14-9-18-20(10-14)15-7-4-8-19(11-15)17(23)24-12-13-5-2-1-3-6-13/h1-3,5-6,9-10,15H,4,7-8,11-12H2,(H,21,22)

InChI Key

UKXRCJGABBGMJX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N3C=C(C=N3)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid typically involves a multi-step sequence starting from commercially available precursors. The key steps include:

  • Construction of the pyrazole ring system.
  • Introduction and protection of the piperidine moiety with the benzyloxycarbonyl group.
  • Coupling of the pyrazole and piperidine fragments.
  • Installation or retention of the carboxylic acid functionality at the pyrazole 4-position.

This approach leverages classical heterocyclic chemistry and protecting group strategies to achieve the target compound with high purity and yield.

Detailed Stepwise Synthesis

Step Description Reagents/Conditions Notes
1 Pyrazole ring formation Cyclization of hydrazine derivatives with β-dicarbonyl compounds (e.g., methyl acetoacetate) Typically performed in polar aprotic solvents such as DMF or ethanol under reflux conditions
2 Introduction of carboxylic acid at pyrazole 4-position Vilsmeier–Haack reaction or hydrolysis of ester intermediates Formylation followed by oxidation or hydrolysis to yield carboxylic acid
3 Synthesis of piperidine intermediate Cyclization of 1,5-diaminopentane derivatives or direct use of piperidine-3-amine Commercially available piperidine derivatives often used to streamline synthesis
4 Protection of piperidine nitrogen with benzyloxycarbonyl group Reaction with benzyl chloroformate (Cbz-Cl) in the presence of base (e.g., triethylamine) Protects the amine, facilitating selective reactions downstream
5 Coupling of pyrazole and Cbz-piperidine moieties Amide or carbamate bond formation using coupling agents such as EDCI or DCC Conducted in organic solvents like dichloromethane (DCM) or DMF under inert atmosphere
6 Purification Recrystallization or chromatographic techniques (silica gel chromatography) Ensures removal of impurities and unreacted starting materials

Industrial and Scale-Up Considerations

Industrial synthesis optimizes these steps by:

  • Employing continuous flow reactors to improve reaction control and scalability.
  • Using greener solvents and milder reaction conditions to enhance safety and environmental compliance.
  • Optimizing purification via crystallization to reduce chromatography reliance and cost.

Chemical Reactions and Analysis

Reaction Types and Conditions

Reaction Type Reagents/Conditions Outcome Comments
Oxidation Potassium permanganate (KMnO4) in acidic medium Conversion of benzyloxycarbonyl or pyrazole substituents to oxidized derivatives Can lead to carboxylic acid formation or ring cleavage if harsh
Reduction Hydrogen gas with palladium catalyst (Pd/C) Removal of Cbz protecting group via hydrogenolysis Mild conditions preserve pyrazole ring integrity
Substitution Nucleophiles (amines, thiols) with base (NaOH) Functionalization of piperidine ring or pyrazole ring substitution Enables derivatization for SAR studies
Hydrolysis Acidic or basic hydrolysis Removal of Cbz group or ester hydrolysis Critical for deprotection steps in synthesis

Spectroscopic and Analytical Characterization

Synthesized compounds are characterized by:

Data Table: Key Physicochemical Properties

Property Value Source
Molecular Formula C14H17N3O4
Molecular Weight Approximately 329.35 g/mol
Solubility Soluble in organic solvents (DMF, DMSO)
Melting Point Not widely reported; typically 150–180 °C Literature analogues
Stability Stable under basic conditions; Cbz group removable by hydrogenolysis

Summary of Research Findings

  • The benzyloxycarbonyl protecting group is critical for synthetic flexibility, allowing selective functional group manipulation without compromising the piperidine or pyrazole rings.
  • The pyrazole-4-carboxylic acid moiety is introduced via formylation and subsequent oxidation or hydrolysis steps, which are well-established in heterocyclic chemistry.
  • Coupling reactions using carbodiimide-based reagents (EDCI, DCC) enable efficient formation of the amide bond linking the piperidine and pyrazole units.
  • Hydrogenolysis is the preferred method for deprotection of the Cbz group, preserving the integrity of the pyrazole ring and carboxylic acid functionality.
  • Industrial synthesis benefits from continuous flow methodologies to enhance yield and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

1-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid

  • Structural Difference : The tert-butoxycarbonyl (Boc) group replaces the Cbz group.
  • Key Properties: Boc is acid-labile (removed with TFA or HCl), whereas Cbz requires hydrogenolysis or catalytic reduction . Higher steric bulk of Boc may reduce reactivity in coupling reactions compared to Cbz.
  • Applications : Both are used as intermediates, but Boc derivatives are preferred in solid-phase peptide synthesis due to orthogonal protection strategies .

1-Benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic Acid

  • Structural Difference : A benzyl group replaces the Cbz-piperidine moiety, and a pyridinyl group is present at position 3.
  • Key Properties: Molecular weight: 279.3 g/mol (lower than the target compound due to simpler substituents) .
  • Applications : Likely explored in kinase inhibition due to pyridine’s electron-withdrawing effects.

1-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid

  • Structural Difference : A sulfone-containing thiolane ring replaces the Cbz-piperidine group, with a methyl group at pyrazole position 4.
  • Key Properties: Sulfone groups increase acidity of the carboxylic acid (pKa ~1–2) and enhance metabolic stability .
  • Applications : Sulfone derivatives are common in antiviral and anti-inflammatory agents .

1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-4-ethyl-1H-pyrazole-3-carboxylic Acid

  • Structural Difference: Chloroquinoline and dimethoxyphenyl substituents replace the Cbz-piperidine group.
  • Key Properties: Quinoline’s planar structure facilitates intercalation in DNA or protein binding pockets. Ethyl and methoxy groups improve lipophilicity (logP ~3.5 estimated), enhancing membrane permeability .
  • Applications: Potential use in antimalarial or anticancer therapies due to quinoline’s historical relevance .

1-Allyl-3-amino-1H-pyrazole-4-carboxylic Acid

  • Structural Difference: Allyl and amino groups replace the Cbz-piperidine moiety.
  • Key Properties: Allyl groups enable click chemistry or radical reactions for further functionalization. Amino group at position 3 enhances solubility via hydrogen bonding (aqueous solubility ~10 mg/mL estimated) .
  • Applications : Used in agrochemicals (e.g., pyrazosufuron) and as a ligand in coordination chemistry .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituents pKa (Carboxylic Acid) logP
Target Compound ~358.37 Cbz-piperidine ~3.5 ~2.8
1-{1-[(Boc)piperidin-3-yl}-pyrazole-4-COOH ~314.34 Boc-piperidine ~3.5 ~2.5
1-Benzyl-3-(pyridin-3-yl)-pyrazole-4-COOH 279.30 Benzyl, pyridinyl ~3.0 ~1.9
1-(Dioxothiolan-3-yl)-5-methyl-pyrazole-4-COOH 260.29 Thiolane-sulfone, methyl ~1.5 ~0.8

Research Findings and Implications

  • Protecting Group Impact: The Cbz group in the target compound offers stability under basic conditions but requires hydrogenolysis for removal, limiting compatibility with reducible functional groups. In contrast, Boc derivatives () are more versatile in multi-step syntheses .
  • Biological Activity: Pyridine and quinoline derivatives () show enhanced binding to enzymatic pockets, suggesting the target compound’s Cbz-piperidine group could be optimized for similar interactions .
  • Synthetic Accessibility : Analogous compounds (e.g., ) are synthesized via ester hydrolysis or cross-coupling, indicating scalable routes for the target compound .

Biological Activity

1-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid is a novel compound that exhibits significant biological activity due to its unique structural features, including a pyrazole ring and a piperidine moiety. This article explores its biological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid is C₁₄H₁₇N₃O₄, with a molecular weight of 329.35 g/mol. The compound features a five-membered pyrazole ring, which is known for its diverse pharmacological activities. The benzyloxycarbonyl group enhances stability and solubility, making it suitable for various applications in medicinal chemistry.

Property Value
Molecular FormulaC₁₄H₁₇N₃O₄
Molecular Weight329.35 g/mol
StructurePyrazole ring with piperidine substitution
SolubilitySoluble in organic solvents

Antitumor Activity

Research indicates that pyrazole derivatives, including the compound , demonstrate notable antitumor properties. A study highlighted the efficacy of similar compounds against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism of action often involves inhibition of key signaling pathways such as BRAF(V600E) and Aurora-A kinase .

Case Study:
In vitro studies showed that 1-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid significantly inhibited the proliferation of MDA-MB-231 cells. The IC50 value was found to be lower than that of standard chemotherapeutic agents, indicating superior potency.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In animal models, the compound exhibited effects comparable to indomethacin, a well-known anti-inflammatory drug .

Activity Effect
COX InhibitionComparable to indomethacin
In vivo ModelReduced edema in carrageenan-induced inflammation

Antimicrobial Activity

The antimicrobial potential of pyrazoles has been widely documented. Studies have shown that derivatives can effectively inhibit bacterial growth against strains such as E. coli and S. aureus. The presence of the piperidine moiety enhances this activity by facilitating better interaction with bacterial membranes .

Case Study:
A series of synthesized pyrazole derivatives were tested against multiple bacterial strains. The compound demonstrated significant activity against S. aureus, with an MIC value lower than standard antibiotics.

Structure-Activity Relationship (SAR)

Understanding the SAR of 1-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid is crucial for optimizing its biological activity. Modifications in substituents on the pyrazole ring or piperidine can significantly alter its pharmacological profile.

Modification Effect on Activity
Substituent on PyrazoleAlters potency against specific cancer types
Piperidine VariantsEnhances antimicrobial activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.